molecular formula C13H10ClN3OS B12610766 N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917909-09-2

N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12610766
CAS No.: 917909-09-2
M. Wt: 291.76 g/mol
InChI Key: JXNUQEFPTULJEX-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the thieno[2,3-d]pyrimidine core, along with the chloro and methoxy substituents, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One common method starts with the commercially available methyl 2-aminothiophene-3-carboxylate. This compound undergoes a series of reactions including condensation, chlorination, and nucleophilic substitution to form the desired product . The reaction conditions often involve the use of specific reagents such as formimidamide and chlorinating agents, with careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to the specific combination of its substituents, which confer distinct chemical properties and biological activities. The presence of the chloro and methoxy groups, along with the thieno[2,3-d]pyrimidine core, makes it a valuable compound for research and development in various fields.

Properties

CAS No.

917909-09-2

Molecular Formula

C13H10ClN3OS

Molecular Weight

291.76 g/mol

IUPAC Name

N-(3-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H10ClN3OS/c1-18-11-9(14)3-2-4-10(11)17-12-8-5-6-19-13(8)16-7-15-12/h2-7H,1H3,(H,15,16,17)

InChI Key

JXNUQEFPTULJEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)NC2=C3C=CSC3=NC=N2

Origin of Product

United States

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